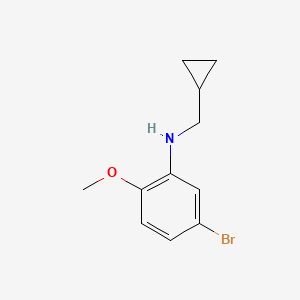

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline

Descripción

5-Bromo-N-(cyclopropylmethyl)-2-methoxyaniline is a substituted aniline derivative featuring three critical functional groups:

- Bromo substituent at the 5-position of the aromatic ring, imparting electron-withdrawing effects.

- Methoxy group at the 2-position, contributing electron-donating resonance effects.

This compound’s structure suggests applications in medicinal chemistry (e.g., as a pharmacophore in receptor-targeted molecules) and materials science (e.g., as a precursor for liquid crystals or polymers). Insights into its behavior can be inferred from studies on structurally related compounds .

Propiedades

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(12)6-10(11)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHCJVLZJJVFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline typically involves multiple steps:

Bromination: The starting material, 2-methoxyaniline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

N-alkylation: The brominated intermediate is then subjected to N-alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of new aniline derivatives with different substituents.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Drug Development

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline has been investigated for its potential as a multitarget-directed ligand (MTDL) in the treatment of various diseases, including neurodegenerative disorders. Its structural properties allow it to interact with multiple biological targets, making it a candidate for developing therapies aimed at complex diseases.

- Neuroprotective Effects : Research indicates that compounds similar to 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline exhibit neuroprotective properties by modulating neurotransmitter systems. For instance, modifications in the structure have shown to influence acetylcholinesterase (AChE) inhibition, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models .

- Antiviral Activity : The compound's derivatives have been explored for antiviral applications, particularly against SARS-CoV-2. Structure-based optimization has led to the development of inhibitors targeting viral proteases, showcasing the compound's versatility in combating viral infections .

Chemical Synthesis Applications

A. Synthetic Intermediate

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Synthesis of Multitarget Compounds : The compound has been utilized as a building block for synthesizing dual-target kinase inhibitors. For example, it can be modified to create compounds that inhibit both epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are important targets in cancer therapy .

- Cyclopropane Chemistry : The cyclopropyl group in the compound allows for unique reactivity patterns in cyclopropane chemistry, facilitating various transformations that yield valuable products with high selectivity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

2-Methoxyaniline (Parent Compound)

Structural Differences : Lacks bromo and cyclopropylmethyl groups.

Key Findings :

- Thermodynamic Properties : reports density (ρ), viscosity (η), and sound speed (u) of 2-methoxyaniline in binary mixtures with primary alcohols (Table 1). For instance, at 303.15 K, pure 2-methoxyaniline exhibits ρ ≈ 1.092 g/cm³, η ≈ 3.12 mPa·s, and u ≈ 1452 m/s .

- Substituent Effects: Adding a bromo group (electron-withdrawing) would likely increase density and viscosity due to enhanced molecular weight and intermolecular interactions. The cyclopropylmethyl group may reduce solubility in polar solvents compared to the parent compound due to steric hindrance and nonpolar character.

Naltrexone Hydrochloride (Cyclopropylmethyl-Containing Analogue)

Structural Differences : Contains a morphinan core with a cyclopropylmethyl group but lacks the bromo-methoxyaniline moiety.

Key Findings :

5-Bromo-N-cyclopropylbenzo[b]thiophene-2-methanamine (Bromo-Cyclopropyl Hybrid)

Structural Differences : Replaces the methoxyaniline core with a benzo[b]thiophene system.

Key Insights :

- Electronic Effects : The bromo group in both compounds likely reduces electron density in the aromatic ring, but the thiophene core in ’s compound introduces sulfur-mediated resonance effects absent in the target molecule .

- Steric Impact : The cyclopropyl group in the benzothiophene derivative may cause less steric hindrance than the cyclopropylmethyl group in the target compound.

Cyclopropylmethyl Phosphonofluoridates (Organophosphorus Analogues)

Structural Differences: Phosphonofluoridate esters with cyclopropylmethyl groups (e.g., Cyclopropylmethyl ethylphosphonofluoridate) . Key Insights:

- Reactivity: In phosphonofluoridates, the cyclopropylmethyl group enhances hydrolytic stability compared to linear alkyl chains. However, in the target aniline derivative, this group may instead influence solubility or crystallinity.

- Functional Group Synergy: The combination of bromo, methoxy, and cyclopropylmethyl groups in the target compound creates a unique electronic profile distinct from organophosphorus analogues.

Actividad Biológica

5-Bromo-N-(cyclopropylmethyl)-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropylmethyl group, and a methoxy group attached to an aniline structure. This configuration is believed to influence its biological properties, particularly its interaction with various biological targets.

The biological activity of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline may be attributed to several mechanisms:

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes, which can lead to therapeutic effects. For instance, similar compounds have shown inhibition against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, suggesting potential neuroprotective and anti-glaucoma applications .

- Receptor Interaction : The presence of the methoxy group may enhance binding affinity to various receptors, potentially modulating neurotransmission pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of brominated anilines have been tested against multi-drug resistant strains of bacteria such as MRSA, showing promising results . The specific activity of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline against microbial strains remains to be fully characterized but can be inferred from related compounds.

Anti-inflammatory Effects

Compounds structurally related to 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathophysiology of various inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline. Key observations include:

- Substituent Effects : The presence of bromine and methoxy groups significantly influences the compound's reactivity and interaction with biological targets. For example, variations in the position and nature of substituents can alter enzyme inhibition potency .

- Comparative Analysis : When compared to other aniline derivatives, those with halogen substitutions often exhibit enhanced biological activities due to increased lipophilicity and improved binding interactions .

Case Studies

Several case studies illustrate the potential applications of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline:

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50/ Ki Values |

|---|---|---|

| 5-Bromo-N-(cyclopropylmethyl)-2-methoxyaniline | Potential AChE Inhibition | TBD |

| N-cyclopropylmethyl-2-methyl-benzamide | Antimicrobial and anti-inflammatory | IC50 = 1.7 μM |

| 9-Bromo indolizinoquinoline-5,12-dione | Strong anti-MRSA activity | MIC = 0.25 μg/mL |

| Bromophenol derivatives | Inhibition of hCA I and II | Ki = 2.53 ± 0.25 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.